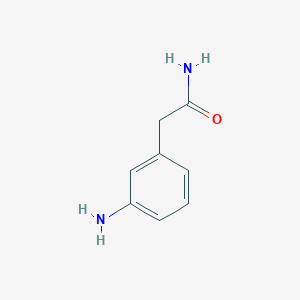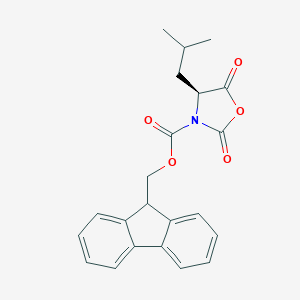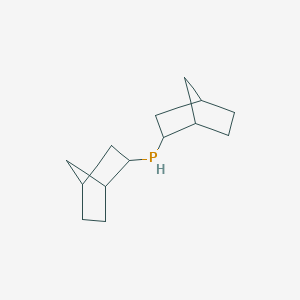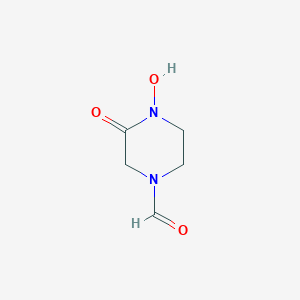
4-Hydroxy-3-oxopiperazine-1-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Hydroxy-3-oxopiperazine-1-carbaldehyde (HOPC) is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. The molecule is a cyclic imide derivative of glutamic acid and has been found to exhibit various biochemical and physiological effects.
Mécanisme D'action
The exact mechanism of action of 4-Hydroxy-3-oxopiperazine-1-carbaldehyde is not fully understood. However, studies have suggested that the molecule may act as a free radical scavenger and inhibit the activity of pro-inflammatory enzymes such as cyclooxygenase-2 (COX-2). 4-Hydroxy-3-oxopiperazine-1-carbaldehyde has also been shown to modulate the activity of various signaling pathways involved in inflammation and cell survival.
Effets Biochimiques Et Physiologiques
4-Hydroxy-3-oxopiperazine-1-carbaldehyde has been found to exhibit various biochemical and physiological effects. The molecule has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). 4-Hydroxy-3-oxopiperazine-1-carbaldehyde has also been found to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase. In addition, 4-Hydroxy-3-oxopiperazine-1-carbaldehyde has been shown to improve cognitive function and reduce oxidative stress in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 4-Hydroxy-3-oxopiperazine-1-carbaldehyde in lab experiments is its relatively simple synthesis method. The molecule is also stable and can be easily stored for long periods. However, one of the limitations of using 4-Hydroxy-3-oxopiperazine-1-carbaldehyde is its low solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for research on 4-Hydroxy-3-oxopiperazine-1-carbaldehyde. One potential area of research is the development of 4-Hydroxy-3-oxopiperazine-1-carbaldehyde-based drugs for the treatment of Alzheimer's disease. Another area of research is the exploration of 4-Hydroxy-3-oxopiperazine-1-carbaldehyde's potential as an anti-inflammatory agent in various disease models. Further studies are also needed to fully understand the mechanism of action of 4-Hydroxy-3-oxopiperazine-1-carbaldehyde and its potential applications in various scientific research fields.
Conclusion:
In conclusion, 4-Hydroxy-3-oxopiperazine-1-carbaldehyde is a promising molecule that has gained significant attention in the field of scientific research. The molecule exhibits various biochemical and physiological effects and has potential applications in various scientific research fields. The synthesis method of 4-Hydroxy-3-oxopiperazine-1-carbaldehyde is relatively simple, and the molecule is stable and can be easily stored. Further research is needed to fully understand the mechanism of action of 4-Hydroxy-3-oxopiperazine-1-carbaldehyde and its potential applications in various scientific research fields.
Méthodes De Synthèse
4-Hydroxy-3-oxopiperazine-1-carbaldehyde can be synthesized through a simple and efficient method using glutamic acid. The first step involves the protection of the amino group of glutamic acid with a tert-butyloxycarbonyl (Boc) group. The protected glutamic acid is then treated with triphosgene and triethylamine to yield the desired 4-Hydroxy-3-oxopiperazine-1-carbaldehyde product. The yield of 4-Hydroxy-3-oxopiperazine-1-carbaldehyde obtained through this method is around 70-80%.
Applications De Recherche Scientifique
4-Hydroxy-3-oxopiperazine-1-carbaldehyde has been extensively studied for its potential applications in various scientific research fields. The molecule has been found to exhibit anti-inflammatory, antioxidant, and neuroprotective properties. 4-Hydroxy-3-oxopiperazine-1-carbaldehyde has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that is responsible for the breakdown of the neurotransmitter acetylcholine in the brain. This property has made 4-Hydroxy-3-oxopiperazine-1-carbaldehyde a potential candidate for the treatment of Alzheimer's disease.
Propriétés
Numéro CAS |
153805-50-6 |
|---|---|
Nom du produit |
4-Hydroxy-3-oxopiperazine-1-carbaldehyde |
Formule moléculaire |
C5H8N2O3 |
Poids moléculaire |
144.13 g/mol |
Nom IUPAC |
4-hydroxy-3-oxopiperazine-1-carbaldehyde |
InChI |
InChI=1S/C5H8N2O3/c8-4-6-1-2-7(10)5(9)3-6/h4,10H,1-3H2 |
Clé InChI |
YVDSMJPHWFPENE-UHFFFAOYSA-N |
SMILES |
C1CN(C(=O)CN1C=O)O |
SMILES canonique |
C1CN(C(=O)CN1C=O)O |
Synonymes |
1-Piperazinecarboxaldehyde, 4-hydroxy-3-oxo- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



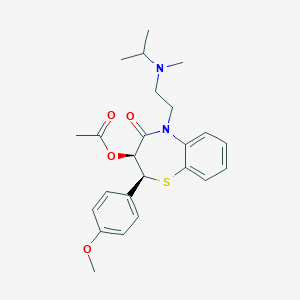
![Ethyl 4-[(3-nitropyridin-4-yl)amino]benzoate](/img/structure/B136884.png)



